Miriplatin can be synthesized through several methods involving the coordination of platinum with specific ligands. The general synthetic route involves:
The synthesis often employs techniques such as:
Miriplatin’s molecular structure features a central platinum atom coordinated by various ligands. The typical structure includes:
The molecular formula for Miriplatin can often be represented as , where , , and depend on the specific ligands used in synthesis. Detailed spectroscopic analysis (such as NMR and IR spectroscopy) is employed to confirm the structure.
Miriplatin undergoes several key chemical reactions, particularly in biological systems:
The kinetics of these reactions can be studied using techniques such as UV-Vis spectroscopy, which allows for monitoring changes in absorbance that correlate with reaction progress.
The mechanism of action of Miriplatin involves several steps:
Studies have shown that Miriplatin exhibits a dose-dependent response in cancer cell lines, indicating its potential efficacy in overcoming drug resistance associated with traditional therapies.
Relevant data includes melting points, boiling points, and solubility metrics which are critical for formulation development.
Miriplatin is primarily investigated for its applications in oncology:
Miriplatin (cyclohexane-(1R,2R)-diamineplatinum(II) dimyristate) was engineered as a third-generation platinum complex specifically for transarterial chemoembolization (TACE) of hepatocellular carcinoma. Its molecular architecture addresses two critical limitations of conventional platinum drugs: rapid systemic clearance and poor tumor localization. The incorporation of two myristoyl (C14) fatty acid chains (Figure 1) confers extreme lipophilicity (logP = 7.2), enabling stable suspension in iodized oil (Lipiodol®) for localized drug delivery [1] [6]. This design leverages the Enhanced Permeability and Retention effect, where liposomal formulations accumulate preferentially in tumor vasculature [1].
Table 1: Comparative Properties of Platinum Complexes in TACE Applications
Complex | ClogP Value | Lipiodol Compatibility | Sustained Release Profile |
---|---|---|---|
Cisplatin | -2.1 | Low (rapid separation) | Hours |
Oxaliplatin | -0.7 | Moderate | 1–2 days |
Miriplatin | 7.2 | High (stable emulsion) | >14 days |
Preclinical studies of the prodrug SM-11355 (later named Miriplatin) demonstrated that lipophilicity directly correlates with tumor retention time. In vivo models showed that platinum concentrations in hepatic tumors remained elevated for >14 days post-administration due to sustained hydrolysis of the myristate ligands, releasing cytotoxic diaminocyclohexaneplatinum(II) dichloride (DPC) [6]. This slow-release mechanism minimizes systemic exposure while maximizing local cytotoxicity [1] [7].
The myristoyl chains in Miriplatin (C14:0 saturated fatty acids) were selected through systematic optimization of chain length and saturation. Shorter chains (C8–C10) reduced lipophilicity, accelerating drug release and diminishing tumor retention, while longer chains (C16–C18) compromised suspension homogeneity in Lipiodol due to crystallization [5] [9]. Myristate’s optimal balance arises from:
Table 2: Impact of Fatty Acid Chain Length on Miriplatin Analog Stability
Chain Length | Lipiodol Emulsion Stability (Days) | Drug Release Half-life (h) | Crystallization Tendency |
---|---|---|---|
C12:0 | 7 | 96 | Low |
C14:0 | >30 | 240 | None |
C16:0 | 21 | 360 | Moderate |
C18:0 | 10 | 420 | High |
Structural analyses confirmed that cis-configuration of myristoyl ligands around platinum is critical. Trans-isomers exhibited 40% faster degradation in lipid suspensions due to steric vulnerability to nucleophilic attack [7]. Additionally, the (1R,2R)-diaminocyclohexane carrier ligand confers resistance to glutathione detoxification—a key limitation of cisplatin—by sterically hindering thiol adduct formation [1] [7].
Synthesizing Miriplatin requires stringent control of reaction parameters to avoid platinum reduction or ligand disproportionation. Key challenges include:
Particle Aggregation Control
Crude Miriplatin precipitates as polydisperse aggregates (0.5–50 µm), necessitating post-synthesis micronization to <5 µm particles for arterial injection. Lyophilization must occur below -40°C to prevent myristoyl chain rearrangement, which increases crystallinity and reduces Lipiodol dispersibility [6] [9].
Solvent System Optimization
Early synthesis routes used chloroform/methanol mixtures, leaving genotoxic residues. Current Good Manufacturing Practice-compliant processes employ tert-butanol/water co-solvents, reducing residual solvents to <50 ppm while maintaining reaction yields >85% [6].
Stabilization in Nanocarriers
To enable intravenous administration (beyond TACE), reduction-responsive micelles have been engineered. Pyrene-terminated poly(2-(dimethylamino) ethyl acrylate) micelles (40 nm diameter) encapsulate Miriplatin via π–π stacking and hydrophobic interactions. The disulfide linkages in these polymers undergo glutathione-triggered cleavage in tumors, releasing intact drug (Figure 2). Drug-loading capacity reaches 22.8% w/w—significantly higher than cisplatin formulations (<10%)—due to myristoyl chain integration into the micelle core [9].
Metal Impurity Constraints
Platinum synthesis intermediates often contain Pd(II) contaminants that catalyze drug decomposition. Chelating scavengers (e.g., dimethylaminoethanethiol-functionalized silica) reduce palladium to <1 ppm without platinum loss, extending shelf-life to 24 months at 2–8°C [7].
Synthetic Workflow Highlights:
These innovations address the inherent instability of lipid-platinum conjugates while preserving the pharmacologically active diaminocyclohexane-platinum(II) core.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7